Lagunamine
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Overview
Description
It belongs to the tubotaiwine-type alkaloids and has a molecular formula of C20H24N2O3 with a molecular weight of 340.42 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lagunamine is primarily isolated from natural sources, specifically from the leaves of Alstonia scholaris . The extraction process involves the use of organic solvents to separate the alkaloids from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, and its synthesis in large quantities remains a challenge due to the complexity of its structure .
Chemical Reactions Analysis
Types of Reactions
Lagunamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Lagunamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lagunamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Lagunamine is structurally similar to other tubotaiwine-type alkaloids, such as:
- Tubotaiwine
- Echitamine
- Picraline
Uniqueness
What sets this compound apart from these similar compounds is its unique hydroxyl group at the 19th position, which may contribute to its distinct biological activities . This structural difference can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl (1S,11S,17R,18R)-18-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-11(23)15-12-7-9-22-10-8-20(18(15)22)13-5-3-4-6-14(13)21-17(20)16(12)19(24)25-2/h3-6,11-12,15,18,21,23H,7-10H2,1-2H3/t11-,12-,15+,18+,20+/m0/s1 |
InChI Key |
ZRLPIWDSOJCSDR-NYIPXNJDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O |
Canonical SMILES |
CC(C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O |
Origin of Product |
United States |
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